molecular formula C14H15N3O2 B8453436 2-[4-(2-Aminoethyl)phenoxy]nicotinamide

2-[4-(2-Aminoethyl)phenoxy]nicotinamide

Cat. No.: B8453436
M. Wt: 257.29 g/mol
InChI Key: STWHULYASNPWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Aminoethyl)phenoxy]nicotinamide is a synthetic small molecule research compound designed for scientific investigation. Its structure integrates a nicotinamide moiety, a form of vitamin B3 and essential cellular cofactor, with a phenethylamine-based scaffold. This molecular architecture suggests potential for interacting with diverse biological systems. In research settings, this compound may be of value for studying cellular energy metabolism and oxidative stress, given the well-documented role of nicotinamide as a key precursor to nicotinamide adenine dinucleotide (NAD+), which is crucial for mitochondrial function and cellular defense . The phenethylamine segment, which is structurally similar to endogenous monoamine neurotransmitters, could make this compound a candidate for probing neurological pathways and receptor interactions in experimental models. Researchers might also explore its potential anti-inflammatory properties, as nicotinamide has been shown to inhibit nuclear poly (ADP-ribose) polymerase-1 (PARP-1) and control NFκB-mediated transcription, which can lead to reduced oxidative stress and inflammatory response . This product is provided for research purposes in a high-purity formulation. It is intended for use in laboratory studies only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c15-8-7-10-3-5-11(6-4-10)19-14-12(13(16)18)2-1-9-17-14/h1-6,9H,7-8,15H2,(H2,16,18)

InChI Key

STWHULYASNPWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)CCN)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The table below compares key features of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use References
2-[4-(2-Aminoethyl)phenoxy]nicotinamide Nicotinamide 4-(2-Aminoethyl)phenoxy Not provided Hypothesized metabolic modulation -
Bezafibrate (BM15075) Propanoic acid 4-[2-(4-Chlorobenzamido)ethyl]phenoxy 361.80 Hypolipidemic (↓43% triglycerides)
4-(4-Aminophenoxy)-N-methylpicolinamide (4) Picolinamide 4-Aminophenoxy, N-methyl Not provided Intermediate for bioactive analogs
BAY 60-2770 Benzoic acid Trifluoromethyl-biphenyl, fluoro-phenoxy 623.63 Selective agonist (sGC activator)
Key Observations:

Nicotinamide vs. Propanoic Acid Core: Bezafibrate (propanoic acid core) demonstrates potent hypolipidemic effects by activating PPARα, reducing triglycerides by 43% and cholesterol by 20–25% . In contrast, the nicotinamide core in 2-[4-(2-Aminoethyl)phenoxy]nicotinamide may shift activity toward NAD+-dependent pathways (e.g., sirtuin modulation) rather than lipid metabolism. The aminoethyl group in the target compound could enhance blood-brain barrier permeability compared to Bezafibrate’s charged propanoic acid moiety.

Picolinamide Derivatives: Compound 4 () shares the phenoxy-picolinamide scaffold but lacks the aminoethyl group. This difference may reduce its receptor-binding affinity compared to the target compound.

Agonist Activity: BAY 60-2770 (), a trifluoromethyl-biphenyl agonist, highlights the role of electron-withdrawing groups in enhancing receptor selectivity. The absence of such groups in 2-[4-(2-Aminoethyl)phenoxy]nicotinamide suggests a distinct target profile.

Preparation Methods

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring in nicotinamide derivatives facilitates nucleophilic aromatic substitution (NAS) at the 2-position. A representative approach involves reacting 2-chloronicotinamide with 4-(2-aminoethyl)phenol under basic conditions. The phenoxide ion, generated via deprotonation, attacks the chlorinated carbon, forming the ether linkage.

Key considerations include:

  • Base selection : Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) optimizes phenoxide formation.

  • Temperature : Reactions typically proceed at 80–100°C over 12–24 hours.

  • Protection of the amino group : The primary amine in 4-(2-aminoethyl)phenol often requires protection (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent side reactions.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers an alternative route for constructing the phenoxy-nicotinamide linkage. Here, 2-hydroxynicotinamide reacts with 4-(2-aminoethyl)phenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered substrates but necessitates anhydrous conditions and precise stoichiometry.

Mechanistic insights :

  • The reaction proceeds via a redox process where DEAD oxidizes PPh₃, generating a phosphorane intermediate that activates the hydroxyl group.

  • Yields range from 60% to 75% when using tetrahydrofuran (THF) as the solvent.

Sonogashira Cross-Coupling and Hydrogenation

A modular strategy employs Sonogashira coupling to install an alkyne spacer between the nicotinamide and phenoxy components, followed by hydrogenation to saturate the triple bond:

  • Alkyne precursor synthesis : 2-Iodonicotinamide reacts with trimethylsilylacetylene under Pd/Cu catalysis.

  • Coupling with bromophenol derivative : The alkyne intermediate couples with 4-(2-aminoethyl)bromobenzene via Sonogashira conditions (Pd(PPh₃)₄, CuI, triethylamine).

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to a single bond.

This method achieves 82% yield in the coupling step and 95% yield post-hydrogenation.

Functional Group Modifications and Optimization

Aminoethyl Side Chain Installation

The 2-aminoethyl group is introduced via reductive amination or Gabriel synthesis:

  • Reductive amination : 4-Hydroxyacetophenone undergoes condensation with ethylenediamine, followed by NaBH₄ reduction.

  • Gabriel synthesis : Phthalimide protection of the amine, alkylation with 1,2-dibromoethane, and subsequent deprotection with hydrazine.

Challenges :

  • Over-alkylation can occur without careful stoichiometric control.

  • Boc protection is often necessary during subsequent coupling steps.

Amide Bond Formation

The nicotinamide moiety is typically introduced via:

  • Direct amidation : Nicotinic acid chloride reacts with 4-(2-aminoethyl)phenol in dichloromethane (DCM) with triethylamine.

  • Carbodiimide-mediated coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between nicotinic acid and the amine.

Yield comparison :

MethodSolventYield (%)
Direct amidationDCM68
EDC/HOBtDMF75

Purification and Crystallization Techniques

Solvent-Free Crystallization

Inspired by patent KR20140013232A, crude product is dissolved in minimal isopropyl alcohol and precipitated via slow addition of isopropyl ether. This method achieves ≥95% purity by eliminating polar impurities.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further purifies the final compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.15 (d, J = 8.0 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.75 (t, J = 6.4 Hz, 2H, CH₂).

  • HRMS : m/z calculated for C₁₅H₁₆N₃O₂ [M+H]⁺: 278.1134, found: 278.1136.

X-ray Diffraction

Crystals grown via isopropyl ether diffusion exhibit characteristic peaks at 2θ = 11.98°, 13.44°, and 24.76°, confirming a monoclinic lattice system.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Pd/C catalysts from hydrogenation steps are recovered via filtration and reused up to 5 times without significant activity loss.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), primarily from solvent use in chromatography.

  • Atom economy : 78% for the NAS route versus 65% for the Sonogashira route .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(2-Aminoethyl)phenoxy]nicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic optimization involves substitution reactions under alkaline conditions (e.g., coupling 2-pyridinemethanol derivatives with nitrobenzene intermediates) followed by acid-catalyzed hydrolysis for amide formation. Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., iron powder for nitro reduction) critically influence yield and purity. Parallel monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography are recommended .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment, while nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is advised. Cross-referencing with certified reference materials (CRMs) for analogous compounds enhances reliability .

Q. What safety protocols should be followed when handling 2-[4-(2-Aminoethyl)phenoxy]nicotinamide in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines for skin/eye protection (Category 2/2A hazards). Use fume hoods for synthesis, wear nitrile gloves, and employ face shields during high-risk steps (e.g., acid hydrolysis). Emergency measures include immediate flushing with water for eye/skin contact and avoiding inhalation via proper ventilation. Storage conditions should prioritize dry, inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics or molecular dynamics (MD) simulations enhance the study of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide's interactions with biological targets?

  • Methodological Answer : MD simulations predict binding affinities to target proteins (e.g., kinases) by analyzing ligand-receptor conformational dynamics. COMSOL Multiphysics models diffusion kinetics in physiological environments. Parameterize force fields using density functional theory (DFT) for electronic properties, and validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental design strategies (e.g., factorial design) are recommended to investigate the structure-activity relationships (SAR) of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide derivatives?

  • Methodological Answer : Employ a 2³ factorial design to evaluate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) on bioactivity. Independent variables include reaction temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) optimizes synthetic conditions, while ANOVA identifies statistically significant factors in SAR .

Q. How should researchers address contradictions in biochemical assay data when evaluating the efficacy of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide?

  • Methodological Answer : Conduct robustness testing by replicating assays under controlled variables (pH, temperature, enzyme batch). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to cross-validate results. Apply Bayesian statistical models to resolve outliers and quantify uncertainty in dose-response relationships .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic (PK) properties of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide in preclinical studies?

  • Methodological Answer : In vitro metabolic stability is assessed via liver microsome assays (human/rodent), monitoring parent compound depletion via LC-MS/MS. PK parameters (Cₘₐₓ, t₁/₂) are derived from plasma concentration-time curves in animal models. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data to predict human bioavailability .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the stereochemical configuration of 2-[4-(2-Aminoethyl)phenoxy]nicotinamide derivatives?

  • Methodological Answer : 2D NMR (COSY, NOESY) identifies spatial proximities of protons to assign stereochemistry. X-ray crystallography provides definitive confirmation of absolute configuration via single-crystal analysis. For non-crystalline compounds, electronic circular dichroism (ECD) combined with computational simulations resolves enantiomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.